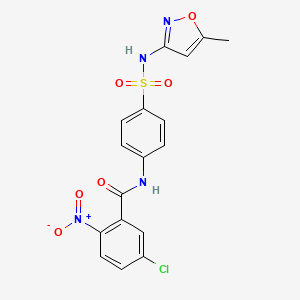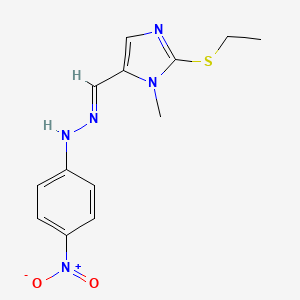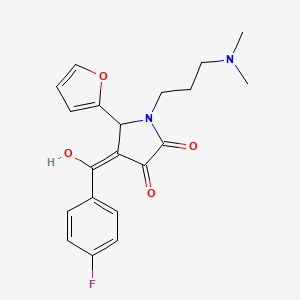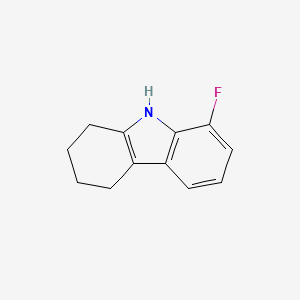![molecular formula C19H19ClN2OS B2871493 2-(4-Chlorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone CAS No. 851805-28-2](/img/structure/B2871493.png)
2-(4-Chlorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-Chlorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone” appears to be a complex organic molecule. It contains a dihydroimidazole ring, which is a five-membered ring with two nitrogen atoms. This ring is substituted with a 4-chlorophenyl group, a 4-methylphenyl group, and a methylsulfanyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.
Synthesis Analysis
Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. However, the synthesis would likely involve the formation of the dihydroimidazole ring, possibly through a cyclization reaction, followed by the introduction of the phenyl and methylsulfanyl substituents.Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the dihydroimidazole ring and the various substituents. The electron-withdrawing nature of the chlorophenyl group could have an impact on the electronic structure of the molecule, while the methylsulfanyl group could introduce steric effects.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound would undergo. However, the presence of the dihydroimidazole ring and the various substituents suggest that it could participate in a variety of reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and possibly even redox reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and methylphenyl groups could impact its solubility in various solvents, while the dihydroimidazole ring could influence its melting and boiling points.Scientific Research Applications
Synthesis of Complex Molecules
Researchers have synthesized complex molecules and heterocycles, which could potentially lead to new therapeutic agents. For instance, Harano et al. (2007) explored the reaction of similar compounds with arylamines, catalyzed by BF3·Etherate, to form dihydroindolo[1,2-c]quinazoline derivatives. This process involves dehydrative cyclization, indicating a route for synthesizing complex molecular structures with potential pharmacological applications (Harano et al., 2007).
Antibacterial and Antifungal Agents
Sawant, Patil, and Baravkar (2011) discussed the synthesis and biological evaluation of 1H-imidazoles for antibacterial and antifungal uses. Starting from acid chloride and using a Friedel–Craft acylation, they synthesized ethanone derivatives that showed activity against E. coli, S. aureus, C. albicans, and C. fumigatus (Sawant, Patil, & Baravkar, 2011).
Catalysis and Material Science
Karaoğlu et al. (2016) prepared and characterized Cu(II) complexes with benzimidazole ligands, exploring their spectroscopy, electrochemistry, DFT calculations, and catecholase activity. These complexes may have implications in catalysis and material science, demonstrating the versatility of such compounds in research (Karaoğlu et al., 2016).
Novel Bioactive Molecules
Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives with potential antituberculosis and cytotoxicity properties. This work involved the Friedlander annulation and showed significant activity against Mycobacterium tuberculosis, highlighting the compound's potential in developing novel bioactive molecules (Chitra et al., 2011).
Safety And Hazards
Without specific safety data, it’s difficult to comment on the potential hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following standard safety procedures.
Future Directions
The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. For example, it could be of interest in medicinal chemistry if it shows promising biological activity, or in materials science if it has unique physical or chemical properties.
properties
IUPAC Name |
2-(4-chlorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS/c1-14-2-4-16(5-3-14)13-24-19-21-10-11-22(19)18(23)12-15-6-8-17(20)9-7-15/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCDDNACFAOAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorobenzyl)-6-(2-(4-chlorophenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2871410.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2871411.png)
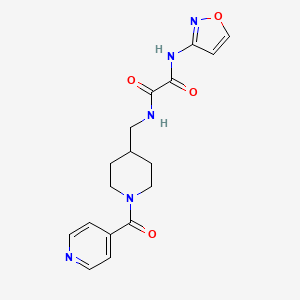
![N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2871414.png)
![4-[2-(4-Cyanophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2871415.png)
![2-Chloro-1-[(2S,5R)-2-(2-chlorophenyl)-5-methylmorpholin-4-yl]ethanone](/img/structure/B2871416.png)
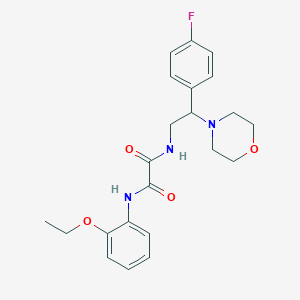
![3-(2H-1,3-benzodioxol-5-yl)-1-{[2,4'-bipyridine]-5-yl}urea](/img/structure/B2871420.png)
![2-(2-Bromo-4-fluorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2871425.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2871427.png)
